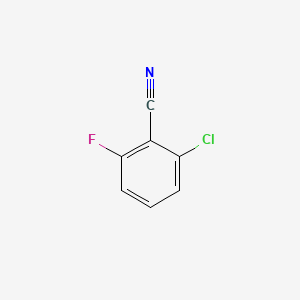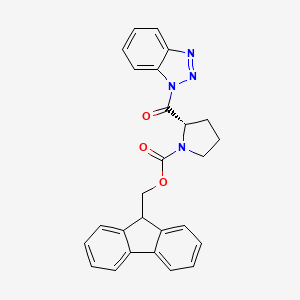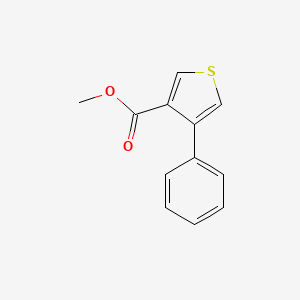
5-ヘキセン-1-オール
概要
説明
5-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a colorless liquid with a characteristic odor and is known for its role as a building block in synthetic chemistry. The compound is also referred to as 1-Hexen-6-ol or Hex-5-en-1-ol . Its structure consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the first carbon atom.
科学的研究の応用
Chemistry: 5-Hexen-1-ol is used as a building block in synthetic chemistry. It is involved in the synthesis of various compounds, including tetrahydropyran through phenylselenoetherification .
Biology and Medicine: In biological research, 5-Hexen-1-ol is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential antimicrobial properties .
Industry: In the industrial sector, 5-Hexen-1-ol is used in the production of fragrances and flavors. It is also used as an intermediate in the synthesis of other chemicals .
作用機序
- Role : Upon binding to olfactory receptors, 5-Hexen-1-ol triggers a signaling cascade that leads to the perception of its characteristic green, grassy, and herbal aroma .
- Resulting Changes : Activation of olfactory receptors leads to nerve impulses that travel to the olfactory bulb in the brain. Here, the brain processes these signals, resulting in the perception of the compound’s odor .
- Downstream Effects : Activation of olfactory receptors by 5-Hexen-1-ol triggers neural responses that contribute to odor perception and recognition .
- Impact on Bioavailability : Rapid absorption and distribution contribute to its efficient bioavailability .
- Cellular Effects : Neurons transmit signals to the olfactory bulb, allowing the brain to perceive the compound’s characteristic aroma .
- Influence of Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
5-Hexen-1-ol plays a role in biochemical reactions, particularly in synthetic chemistry. It is used in cyclization to a tetrahydropyran by phenylselenoetherification
Cellular Effects
It is known to be used in synthetic chemistry, suggesting that it may influence cellular function through its interactions with other molecules .
Molecular Mechanism
It is known to participate in cyclization reactions, suggesting that it may interact with other molecules at the molecular level
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 78-80 °C/25 mmHg and a density of 0.834 g/mL at 25 °C .
Metabolic Pathways
It is known to participate in cyclization reactions, suggesting that it may interact with enzymes or cofactors involved in these pathways .
準備方法
Synthetic Routes and Reaction Conditions: 5-Hexen-1-ol can be synthesized through various methods. One common method involves the reaction of 6-bromo-1-hexene with potassium acetate in the presence of a catalyst such as tetrabutylammonium bromide . The reaction is carried out in an acetonitrile solvent and heated to facilitate the reaction. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods: In industrial settings, 5-Hexen-1-ol is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to a hydroxyl group .
化学反応の分析
Types of Reactions: 5-Hexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as are used for hydrogenation reactions.
Substitution: Reagents like phosphorus tribromide can be used to substitute the hydroxyl group with a bromine atom
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexanol.
Substitution: 6-bromo-1-hexene.
類似化合物との比較
Hex-5-en-1-ol: Similar structure but differs in the position of the double bond.
1-Hexen-6-ol: Another isomer with the hydroxyl group at a different position.
Hex-5-en-1-al: An aldehyde with a similar carbon chain but with an aldehyde group instead of a hydroxyl group.
Uniqueness: 5-Hexen-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo cyclization to form tetrahydropyran is a notable feature that distinguishes it from other similar compounds .
特性
IUPAC Name |
hex-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVMOZAXAMASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074950 | |
| Record name | 5-Hexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma | |
| Record name | 5-Hexen-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 5-Hexenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and most fixed oils, Soluble (in ethanol) | |
| Record name | 5-Hexenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.849 | |
| Record name | 5-Hexenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
821-41-0 | |
| Record name | 5-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-5-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HEXEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PD1RF6G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Hexen-1-ol?
A1: 5-Hexen-1-ol has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: What spectroscopic data is available for 5-Hexen-1-ol?
A2: 5-Hexen-1-ol can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and infrared (IR) spectroscopy. [, , ] These techniques provide information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule.
Q3: Can 5-Hexen-1-ol be incorporated into polymers?
A3: Yes, 5-Hexen-1-ol can be incorporated into various polymers, including polyethylene and polypropylene. [, , , , ] This is typically achieved through copolymerization with other monomers like ethylene or propylene.
Q4: How does the incorporation of 5-Hexen-1-ol affect the properties of polyethylene?
A4: Incorporating 5-Hexen-1-ol into polyethylene can modify its properties, making it more hydrophilic. [, ] This is because the hydroxyl group of 5-Hexen-1-ol increases the polarity of the polymer chain.
Q5: Can the arrangement of 5-Hexen-1-ol within a polypropylene copolymer be controlled?
A5: Yes, research suggests that the arrangement of 5-Hexen-1-ol units within a polypropylene copolymer can be influenced by the catalyst used during polymerization. [, ] For instance, certain ansa-zirconocene catalysts can lead to the preferential incorporation of 5-Hexen-1-ol at specific locations within the polymer chain.
Q6: What is the role of 5-Hexen-1-ol in polypropylene/silica nanocomposites?
A6: Research indicates that in polypropylene/silica nanocomposites, poly(5-Hexen-1-ol-co-propylene) acts as a compatibilizer, enhancing the interaction between the polypropylene matrix and the silica filler. [] This enhanced interaction leads to improved dispersion of the silica nanoparticles and positively impacts the mechanical properties of the nanocomposite.
Q7: What are the mechanical properties of poly(5-Hexen-1-ol-co-propylene)?
A7: Poly(5-Hexen-1-ol-co-propylene) demonstrates unique mechanical properties, including a potential for high tensile strength. [, ] This is attributed to the altered amorphous structure of the copolymer compared to polypropylene or poly(1-hexene-co-propylene).
Q8: Can 5-Hexen-1-ol be used in organic synthesis?
A8: Yes, the terminal alkene in 5-Hexen-1-ol can participate in various reactions, making it a useful starting material for synthesizing more complex molecules. [, , , , , ] For example, it can undergo cyclization reactions to form cyclic ethers like tetrahydropyrans and tetrahydrofurans.
Q9: What type of reactions can 5-Hexen-1-ol undergo in the presence of thallium triacetate?
A9: 5-Hexen-1-ol undergoes cyclization reactions in the presence of thallium triacetate. [] Depending on the reaction conditions, different cyclic ether products, like tetrahydrofurans and tetrahydropyrans, can be formed.
Q10: How does the reactivity of 5-Hexen-1-ol with thallium triacetate differ from that of other alkenols?
A10: The position of the double bond in the alkenol influences the regioselectivity of the cyclization reaction with thallium triacetate. [] For instance, terminal alkenols like 5-Hexen-1-ol lead to the formation of six-membered cyclic ethers, while internal alkenols might yield five-membered rings.
Q11: What is the role of Platinum(II) catalysts in reactions involving 5-Hexen-1-ol?
A11: Platinum(II) catalysts, often in combination with silver salts, can promote the annulation of 5-methyl-5-hexen-1-ol, a derivative of 5-Hexen-1-ol, with aldehydes. [, ] This reaction results in the formation of substituted tetrahydropyrans. The Platinum(II) catalyst facilitates alkene isomerization and subsequent Prins-type cyclization.
Q12: Can 5-Hexen-1-ol be used as an initiator in ring-opening polymerization?
A12: Yes, 5-Hexen-1-ol can act as an initiator in the ring-opening polymerization of cyclic esters like ε-caprolactone. [, , ] This allows for the synthesis of end-functionalized polyesters.
Q13: What is known about the stability of 5-Hexen-1-ol?
A13: While specific stability data for 5-Hexen-1-ol might be limited in the provided research, it is an alcohol and an alkene, suggesting it could be susceptible to oxidation or polymerization under certain conditions. [] Proper storage and handling are crucial.
Q14: Are there alternatives to 5-Hexen-1-ol in specific applications?
A14: Depending on the application, alternative compounds with similar functionalities, such as other alkenols or functionalized alkenes, could be considered. [, , ] The choice would depend on the specific requirements of the reaction or application.
Q15: What are potential areas for future research on 5-Hexen-1-ol?
A15: Future research could explore:
- Developing new catalytic systems for more efficient and selective reactions involving 5-Hexen-1-ol. [, ]
- Investigating the impact of different polymerization conditions on the properties of copolymers containing 5-Hexen-1-ol. [, ]
- Exploring the use of 5-Hexen-1-ol in the synthesis of novel polymers with tailored properties for specific applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)
![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)







![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)


